4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine

説明

Chemical Identity:

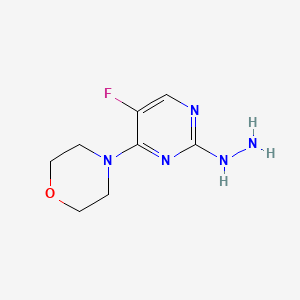

4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine is a pyrimidine derivative with a morpholine ring and a hydrazinyl substituent. Its molecular formula is C₈H₁₂FN₅O, molecular weight 213.22 g/mol, and CAS number 118121-89-4 . The compound is characterized by:

- A fluorine atom at the pyrimidine 5-position.

- A hydrazinyl group (-NH-NH₂) at the pyrimidine 2-position.

- A morpholine ring linked to the pyrimidine 4-position.

The compound is commercially available at 95% purity .

特性

IUPAC Name |

(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FN5O/c9-6-5-11-8(13-10)12-7(6)14-1-3-15-4-2-14/h5H,1-4,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQPHPDSFPNIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350311 | |

| Record name | 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118121-89-4 | |

| Record name | 4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

化学反応の分析

科学研究における用途

WAY-299582は、科学研究においていくつかの用途があります。

化学: さまざまな化学反応や合成プロセスにおいて試薬として使用されます。

生物学: 生物学的経路やメカニズムの研究に使用されます。

工業: さまざまな化学製品や材料の製造に使用されます。

科学的研究の応用

WAY-299582 has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological pathways and mechanisms.

Industry: It is used in the production of various chemical products and materials.

作用機序

類似の化合物との比較

WAY-299582は、ベノキサプロフェン(NSC-299582)などの他の類似の化合物と比較できます。両方の化合物が抗炎症作用を持っていますが、WAY-299582は、その特定の分子構造と標的とする経路においてユニークです。他の類似の化合物には、次のようなものがあります。

ベノキサプロフェン: 異なる分子構造と作用機序を持つ非ステロイド系抗炎症薬。

フルノキサプロフェン: 異なる特性と用途を持つ別の抗炎症化合物。

類似化合物との比較

Substitution Patterns and Structural Analogues

The compound’s key structural features are compared below with related pyrimidine-morpholine derivatives:

Physicochemical Properties

- The hydrazinyl group may reduce crystallinity compared to halogenated analogues.

準備方法

WAY-299582の合成には、特定の試薬と反応条件の使用を含む、いくつかのステップが含まれます。詳細な合成経路と工業生産方法は、パブリックドメインでは容易に入手できません。一般的に、このような化合物の調製には、収率と純度を高めるために、温度、圧力、触媒の使用など、反応条件を厳密に制御することが必要です。

生物活性

4-(5-Fluoro-2-hydrazinylpyrimidin-4-yl)morpholine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Its structure features a pyrimidine ring substituted with a hydrazine moiety and a morpholine group, suggesting diverse interactions with biological targets.

The molecular formula of this compound is . The presence of the fluorine atom, hydrazine, and morpholine suggests potential for significant biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, hydrazinylpyrimidines have been linked to inhibition of tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:

In a study examining similar hydrazine derivatives, compounds were tested against several cancer cell lines, including breast and lung cancer. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against these cancer types .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |

| This compound | A549 (lung cancer) | 3.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that hydrazine derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro studies demonstrated that this compound had significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The hydrazine group may facilitate the formation of reactive intermediates that can bind to nucleophilic sites on proteins or nucleic acids, leading to disruption of cellular functions.

Proposed Mechanisms:

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest: Inhibition of cyclins or cyclin-dependent kinases.

- Antibacterial Action: Disruption of bacterial cell wall synthesis or function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。